molecular formula C12H11NO4S2 B363455 (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 853903-98-7

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B363455
CAS No.: 853903-98-7
M. Wt: 297.4g/mol
InChI Key: OGGYHNILKPWNML-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound featuring a furan ring, a thioxothiazolidinone core, and a butanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves the following steps:

    Formation of the Thioxothiazolidinone Core: This step often starts with the reaction of a thioamide with a haloketone to form the thioxothiazolidinone ring.

    Introduction of the Furan Ring: The furan ring is introduced via a Knoevenagel condensation reaction, where furan-2-carbaldehyde reacts with the thioxothiazolidinone core in the presence of a base.

    Addition of the Butanoic Acid Side Chain: The final step involves the addition of the butanoic acid side chain through an esterification or amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The carbonyl group in the thioxothiazolidinone core can be reduced to form alcohols.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced thioxothiazolidinone derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, this compound is of interest due to its potential antimicrobial and anticancer properties. Studies have shown that derivatives of thioxothiazolidinones exhibit significant biological activities, which could be harnessed for therapeutic purposes.

Medicine

In medicine, the compound is being explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of infections and cancer.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the design of novel catalysts.

Mechanism of Action

The mechanism of action of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with various molecular targets. The furan ring and thioxothiazolidinone core can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core but differ in their side chains and substituents.

    Furan Derivatives: Compounds with a furan ring but different functional groups attached to it.

Uniqueness

What sets (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid apart is its combination of a furan ring with a thioxothiazolidinone core and a butanoic acid side chain. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c1-2-8(11(15)16)13-10(14)9(19-12(13)18)6-7-4-3-5-17-7/h3-6,8H,2H2,1H3,(H,15,16)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGYHNILKPWNML-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC=CO2)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C\C2=CC=CO2)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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